molecular formula C17H19N3O3S B12887394 N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide CAS No. 90233-67-3

N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide

Cat. No.: B12887394
CAS No.: 90233-67-3
M. Wt: 345.4 g/mol
InChI Key: VHWJGUFNVOBCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide is a chemical compound with the CAS Registry Number 90233-67-3 . It has a molecular formula of C17H19N3O3S and a molecular weight of 345.42 g/mol . This benzamide derivative features a pyrrolidine-1-sulfonyl substituent, a structural motif found in compounds investigated for various biological activities, including interactions with enzymatic targets . The provided product is intended for research and development purposes exclusively. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

90233-67-3

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-phenyl-3-(pyrrolidin-1-ylsulfonylamino)benzamide

InChI

InChI=1S/C17H19N3O3S/c21-17(18-15-8-2-1-3-9-15)14-7-6-10-16(13-14)19-24(22,23)20-11-4-5-12-20/h1-3,6-10,13,19H,4-5,11-12H2,(H,18,21)

InChI Key

VHWJGUFNVOBCQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyrrolidine

  • Pyrrolidine is reacted with a sulfonyl chloride reagent (e.g., chlorosulfonic acid or sulfonyl chloride derivatives) under controlled conditions to form pyrrolidine-1-sulfonyl chloride.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to avoid overreaction.
  • The sulfonyl chloride intermediate is isolated or used in situ for the next step.

Amidation with 3-Aminobenzamide Derivative

  • The 3-aminobenzamide or its derivative is reacted with the pyrrolidine-1-sulfonyl chloride.
  • This nucleophilic substitution occurs at the sulfonyl chloride, where the amino group of the benzamide attacks the sulfonyl chloride, forming the sulfonamide bond.
  • The reaction is typically performed in the presence of a base such as triethylamine or pyridine to neutralize the released HCl.
  • Solvents like THF, dichloromethane, or acetonitrile are commonly used.
  • Reaction temperatures range from 0 °C to room temperature, with stirring for several hours to ensure completion.

Alternative Direct Synthesis via Nucleophilic Substitution

  • Some studies report direct nucleophilic substitution of benzoyl chloride derivatives with amines (including sulfonamide-containing amines) to form N-phenylbenzamides.
  • For example, the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at reflux (70 °C) for 4 hours yielded N-phenylbenzamides in high purity and yield (40–93%) through a rearrangement mechanism involving imino alcohol-amide tautomerism.
  • This method suggests that benzoyl chloride derivatives can be used to introduce the benzamide moiety efficiently.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonylation of Pyrrolidine Pyrrolidine + sulfonyl chloride DCM or THF 0–5 °C 1–3 hours High Low temp to avoid side reactions
Amidation 3-Aminobenzamide + pyrrolidine sulfonyl chloride + base THF, DCM, or MeCN 0 °C to RT 2–6 hours Moderate to High Base neutralizes HCl byproduct
Direct amidation via benzoyl chloride Substituted benzoyl chloride + 1,3-diphenylthiourea + triethylamine THF Reflux (70 °C) 4 hours 40–93 Rearrangement mechanism involved

Mechanistic Insights

  • The sulfonylation step forms a reactive sulfonyl chloride intermediate that is susceptible to nucleophilic attack.
  • Amidation proceeds via nucleophilic substitution of the sulfonyl chloride by the amino group of 3-aminobenzamide.
  • In the direct amidation method, the reaction mechanism involves an initial nucleophilic substitution followed by a rearrangement through imino alcohol-amide tautomerism, which stabilizes the final N-phenylbenzamide product.
  • The rearrangement intermediate is key to obtaining high purity and yield.

Purification and Characterization

  • After reaction completion, the mixture is quenched with water and washed with saturated sodium bicarbonate to remove acidic impurities.
  • The crude product is precipitated by pouring into hot ethanol or aqueous ethanol and recrystallized to obtain pure N-phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide.
  • Characterization is performed by 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy to confirm the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Sulfonylation + Amidation Pyrrolidine, sulfonyl chloride, 3-aminobenzamide Stepwise sulfonylation and amidation High selectivity, well-established Requires isolation of intermediate
Direct Amidation via Benzoyl Chloride Substituted benzoyl chloride, 1,3-diphenylthiourea, triethylamine Nucleophilic substitution with rearrangement High yield, one-pot, cost-effective Requires reflux, specific reagents

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can act as capsid assembly modulators, inhibiting HBV replication effectively. In a study by , various derivatives were synthesized and evaluated for their ability to disrupt the viral capsid assembly, showcasing promising antiviral activity.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have demonstrated that pyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research highlighted in discusses the design of pyrrolidine-based compounds that inhibit specific signaling pathways involved in cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the N-phenyl and pyrrolidine moieties affect biological activity. For example, research findings suggest that variations in substituents on the phenyl ring can significantly enhance the potency and selectivity of the compounds against specific targets like PARP enzymes involved in DNA repair mechanisms .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A series of pyrrolidine sulfonamides were synthesized and tested for their inhibitory effects on Glycine Transporter 1 (GlyT1), which is implicated in schizophrenia treatment. The most potent inhibitors demonstrated low nanomolar activity and favorable pharmacokinetic profiles .
  • Case Study 2 : Pyrrolidine derivatives have shown promise as dual agonists at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds derived from this compound exhibited significant effects on glucose and triglyceride levels in diabetic models .

Comparative Data Table

Application AreaCompound ActivityReference
AntiviralCapsid assembly inhibition
AnticancerInduces apoptosis
Enzyme InhibitionGlyT1 inhibitor
PPAR AgonismRegulates glucose metabolism

Mechanism of Action

The mechanism of action of N-Phenyl-3-(pyrrolidine-1-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1: N-(1-Propyl-1H-1,3-Benzodiazol-2-yl)-3-(Pyrrolidine-1-Sulfonyl)Benzamide (Z29077885)
  • Core Structure : Benzamide with a 1,3-benzodiazolyl substituent.
  • Key Differences : Replaces the phenyl group in the target compound with a 1-propyl-1H-benzodiazolyl moiety.
  • Biological Activity: Identified via AI-driven drug repurposing as a STK33 kinase inhibitor. Demonstrated in vitro efficacy in MDA-MB-231 and A549 cancer cells (IC₅₀: 2.5–5 μM) and in vivo tumor suppression in A549 xenograft models .
  • Mechanism : Induces apoptosis and cell cycle arrest at G2/M phase.
Compound 2: N-(1-(4-Methoxyphenyl)-3-Oxo-3-((4-(N-(Substituted)Sulfamoyl)Phenyl)Amino)Prop-1-en-1-yl)Benzamide (3a–g)
  • Core Structure : Oxazolone-derived benzamide with a methoxyphenyl group.
  • Key Differences : Features an oxazolone ring and a sulfamoylphenyl substituent instead of pyrrolidine sulfonamide.
  • Synthesis : Synthesized via conventional acetic acid/sodium acetate-mediated condensation .
Compound 3: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Core Structure : Chromen-pyrimidine hybrid with a sulfonamide group.
  • Key Differences : Chromen and pyrimidine rings replace the benzamide core.

Comparative Analysis Table

Parameter N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide Z29077885 Compounds 3a–g Chromen-Pyrimidine Derivative
Core Structure Benzamide Benzamide + benzodiazolyl Oxazolone-benzamide Chromen-pyrimidine
Key Substituents Phenyl, pyrrolidine sulfonamide 1-Propyl-benzodiazolyl, pyrrolidine Methoxyphenyl, sulfamoylphenyl Fluorophenyl, pyrimidine
Synthesis Method Not reported AI-guided repurposing Acetic acid/sodium acetate Suzuki coupling
Biological Target Not validated STK33 kinase Not validated Kinases (inferred)
Anticancer Efficacy Inferred (structural analogy) IC₅₀: 2.5–5 μM (in vitro) Unknown Not reported
In Vivo Validation No A549 xenograft suppression No No

Research Findings and Implications

  • Z29077885 : Outperforms the target compound in validated anticancer activity due to its benzodiazolyl group, which enhances STK33 binding and cellular penetration .
  • Sulfonamide Role: The pyrrolidine sulfonamide group in both Z29077885 and the target compound improves solubility and target engagement compared to non-sulfonamide analogs .
  • Synthetic Accessibility : Compounds like 3a–g are easier to synthesize but lack mechanistic clarity, whereas Z29077885 benefits from AI-driven design .

Biological Activity

N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antiviral, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H19_{19}N3_3O3_3S. The compound features a pyrrolidine ring linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have demonstrated that N-phenyl benzamides, including derivatives like this compound, exhibit antiviral properties against enteroviruses such as Coxsackie Virus A9 (CVA9). The mechanism involves binding to the viral capsid, stabilizing it and preventing uncoating. For instance, compounds in this class showed effective EC50_{50} values around 1 µM, with high specificity indices indicating their potential as antiviral agents .

Antibacterial Activity

N-Phenyl derivatives have also exhibited significant antibacterial activity. In comparative studies, certain derivatives demonstrated superior efficacy against strains such as Acinetobacter baumannii and Aeromonas hydrophila. For example, one derivative showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against A. baumannii, which is notably more potent than the reference drug ampicillin (MIC: 125 µg/mL) .

Enzyme Inhibition

The compound's sulfonamide moiety is associated with inhibition of various enzymes. Research indicates that pyrrolidine derivatives can act as inhibitors of acetylcholinesterase (AChE), with some showing IC50_{50} values as low as 0.029 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Antiviral Mechanisms : A study highlighted that N-phenyl benzamides bind to the hydrophobic pocket of the CVA9 capsid, stabilizing it and preventing viral entry into host cells. This direct antiviral mechanism was corroborated by real-time assays showing that these compounds effectively inhibited viral uncoating .
  • Antibacterial Efficacy : In vitro evaluations revealed that certain N-phenyl derivatives had MIC values significantly lower than traditional antibiotics against resistant bacterial strains. For instance, derivatives containing specific substitutions on the phenyl ring showed enhanced activity against A. baumannii .
  • Enzyme Inhibition Studies : The structure-activity relationship (SAR) for N-[(3S)-pyrrolidin-3-yl]benzamides indicated that modifications at the phenyl ring could lead to selective noradrenaline reuptake inhibitors (NRIs). One compound was found to increase noradrenaline levels by up to 350% in vivo, showcasing its potential for CNS-related therapies .

Data Tables

Activity Type Compound MIC/EC50 Value Reference
AntiviralN-Phenyl Derivative1 µM
AntibacterialN-Phenyl Derivative31.25 µg/mL
Enzyme InhibitionPyrrolidine Derivative0.029 µM (AChE)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-aminobenzoic acid derivatives and pyrrolidine sulfonyl chloride. Key steps include:

  • Reflux conditions : Use anhydrous DMF under nitrogen to prevent hydrolysis of the sulfonamide group .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1 v/v) followed by crystallization from diethyl ether yields >85% purity .
  • Purity validation : Employ HPLC with a C18 column (acetonitrile/water gradient) and confirm via 1H^1H-NMR integration of aromatic protons (δ 7.2–8.1 ppm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm sulfonamide geometry (e.g., torsion angles between benzamide and pyrrolidine groups) .
  • Spectroscopy : Use 13C^{13}C-NMR to identify carbonyl (C=O, ~167 ppm) and sulfonamide (S=O, ~110 ppm) signals. IR spectroscopy validates N-H stretches (~3300 cm1^{-1}) .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron-withdrawing effects of the sulfonamide group on the benzamide core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM concentration .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination after 48-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch variability : Compare HPLC traces and LC-MS data to identify impurities (e.g., unreacted sulfonyl chloride or hydrolyzed byproducts) .
  • Assay conditions : Replicate studies under standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Apply multivariate regression to published IC50_{50} values, controlling for cell line heterogeneity and incubation times .

Q. What strategies optimize the compound’s selectivity for target proteins in complex biological systems?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with modified pyrrolidine substituents (e.g., methyl or fluorine groups) to probe steric/electronic effects on binding .
  • Proteome-wide profiling : Use affinity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to map off-target interactions .
  • Molecular dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to identify key residues (e.g., Lys or Asp in ATP-binding pockets) for rational design .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Methodological Answer :

  • Lipophilicity : Introduce trifluoromethyl groups to the benzamide ring to enhance metabolic stability (clogP <3.5 predicted via ChemAxon) .
  • Solubility : Formulate with cyclodextrin-based carriers or PEGylation to increase aqueous solubility (>50 µM in PBS) .
  • In vivo PK : Conduct cassette dosing in rodents with LC-MS/MS quantification of plasma half-life and tissue distribution .

Methodological Framework Integration

Q. How should researchers align studies on this compound with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Link electronic properties (Hammett σ values) to bioactivity using QSAR models (e.g., partial least squares regression) .
  • Target validation : Apply the "Efficiency Pyramid" framework: prioritize targets with genetic (CRISPR screens) and pharmacological (tool compound) validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.